molecular formula C15H12N2O9S B13444644 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid

Cat. No.: B13444644
M. Wt: 396.3 g/mol
InChI Key: QQKRJGROIYVHSB-UHFFFAOYSA-N
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Description

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid is a chemical compound with the CAS Number 1186650-17-8 and a molecular weight of 396.33 g/mol . Its molecular formula is C15H12N2O9S . This compound features a complex structure that incorporates a coumarin core, a sulfonic acid group, and an active ester functional group (N-hydroxysuccinimide ester). The coumarin scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its broad-ranging biological activities and applications in developing fluorescent probes and photocleavable protecting groups . The presence of the N-hydroxysuccinimide (NHS) ester makes this compound a valuable reagent for bioconjugation, as it readily reacts with primary amine groups (e.g., from lysine residues in proteins or aminosilanes on surfaces) to form stable amide bonds . The sulfonic acid group can enhance the water-solubility of the molecule. This product is intended for research purposes as a biochemical tool and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H12N2O9S

Molecular Weight

396.3 g/mol

IUPAC Name

7-amino-3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C15H12N2O9S/c1-6-7-4-10(27(22,23)24)8(16)5-9(7)25-14(20)13(6)15(21)26-17-11(18)2-3-12(17)19/h4-5H,2-3,16H2,1H3,(H,22,23,24)

InChI Key

QQKRJGROIYVHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic acid generally involves the following steps:

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Sulfonation Pyridine sulfur trioxide complex (Py*SO3) Introduced at 6-position on chromenone; reaction typically performed under controlled temperature.
Protection/Activation N,N′-Disuccinimidyl carbonate (DSC), base (e.g., Na2CO3) Conversion of 3-carboxylic acid to NHS ester; base facilitates deprotonation and activation.
Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethyl acetate, acetone Polar aprotic solvents used for dissolution; ethyl acetate or acetone for washing.
Temperature Ambient to 85 °C Reaction temperature range for ester formation; typically 20–85 °C for 5–25 hours.
Purification Filtration, washing with solvents Removal of impurities and isolation of pure NHS ester.

These conditions are adapted from analogous succinimidyl ester syntheses and patented processes for related sulfonic acid-containing bicyclic compounds.

Representative Synthesis Scheme

  • Starting material: 7-Amino-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (or its sulfonated derivative).
  • Sulfonation: React with pyridine sulfur trioxide complex to introduce the sulfonic acid group at the 6-position.
  • Activation: Treat the carboxylic acid at the 3-position with N,N′-disuccinimidyl carbonate in the presence of sodium carbonate or potassium carbonate in DMSO or DMF at 20–85 °C for 5–25 hours.
  • Isolation: Filter and wash the product with ethyl acetate or acetone to obtain the pure NHS ester.

Notes on Scale-Up and Industrial Preparation

  • The process is amenable to scale-up due to the mild reaction conditions and the use of commercially available reagents.
  • The use of amino protecting groups and gentle deprotection steps (e.g., trifluoroacetic acid treatment) can be employed to avoid side reactions during large-scale synthesis.
  • Polar aprotic solvents such as DMSO and DMF are preferred for their high solubility of intermediates and final product.
  • The reaction time and temperature can be optimized depending on the specific derivatives and desired purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Sulfonation reagent Pyridine sulfur trioxide complex Selective sulfonation at 6-position
Base for activation Sodium carbonate, potassium carbonate Facilitates NHS ester formation
Solvent DMSO, DMF High solubility; polar aprotic
Reaction temperature 20–85 °C Mild conditions favor product stability
Reaction time 5–25 hours Sufficient for complete activation
Purification solvents Ethyl acetate, acetone Efficient washing and isolation
Yield (literature typical) Moderate to high (exact values vary) Dependent on purity and scale

Research Findings and Literature Context

  • The preparation of succinimidyl esters of sulfonated chromenone derivatives has been well-documented in patent literature and chemical supplier technical sheets, emphasizing the importance of controlled sulfonation and activation steps.
  • The NHS ester functionality is crucial for bioconjugation applications, enabling efficient coupling to primary amines in biomolecules such as proteins and peptides.
  • The sulfonic acid group enhances aqueous solubility, facilitating use in biological media.
  • Recent patents highlight improvements in protecting group strategies and process optimization for industrial-scale manufacture.
  • The compound’s structure and preparation are related to fluorochromes like Alexa Fluor 350, which share similar synthetic routes involving NHS ester formation for labeling purposes.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of sulfonic acid, amino, and activated ester groups. Below is a comparative analysis with structurally analogous heterocycles:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight* Key Functional Groups Solubility Reactivity/Applications
7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid ~440.3 g/mol Sulfonic acid, NHS ester, amino High (aqueous) Bioconjugation, fluorescent tagging
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (CDS021416) ~153.0 g/mol Boronic acid, oxo Moderate (polar solvents) Suzuki-Miyaura cross-coupling
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide ~437.6 g/mol Cyano, mercapto, carboxamide Low (organic solvents) Pharmacological modulation (e.g., kinase inhibition)
(2Z)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid ~238.2 g/mol Cinnamate, hydroxyl, methoxy Low (aqueous) Antioxidant, anti-inflammatory

*Calculated based on molecular formulae.

Key Findings:

Functional Group Diversity :

  • The sulfonic acid group in the target compound confers superior aqueous solubility compared to boronic acid or cinnamate derivatives, which are more lipophilic .
  • The NHS-like ester distinguishes it from dihydropyridine derivatives (e.g., CDS021416), enabling selective amine-targeting reactions rather than cross-coupling or metal-catalyzed processes .

The 7-amino group provides a site for further functionalization, a feature absent in the cinnamate or dihydropyridine analogs .

Applications :

  • The compound’s sulfonic acid and NHS ester make it ideal for bioconjugation in aqueous media , contrasting with dihydropyridines (e.g., R434205), which are often explored for drug discovery due to their kinase-binding motifs .
  • Fluorescence properties (common in coumarins) are enhanced by the electron-withdrawing sulfonic acid, unlike the antioxidant cinnamate derivatives .

Biological Activity

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic acid is a synthetic compound with a complex structure that includes a chromene core, a sulfonic acid group, and a dioxopyrrolidine moiety. This compound has attracted attention for its potential applications in medicinal chemistry and biochemistry due to its biological activities, particularly as a fluorescent probe and its possible antimicrobial and anticancer properties.

The molecular formula of the compound is C15H12N2O9S, with a molecular weight of 396.3 g/mol. Its structure features several functional groups that contribute to its reactivity and biological interactions:

PropertyValue
Molecular FormulaC15H12N2O9S
Molecular Weight396.3 g/mol
CAS Number1186650-17-8
SMILESCC1=C(C(=O)ON2C(=O)CCC2=O)C(=O)Oc3cc(N)c(cc13)S(=O)(=O)O
IUPAC Name7-amino-3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-methyl-2-oxochromene-6-sulfonic acid

Fluorescent Properties

One of the most notable biological activities of this compound is its role as a fluorescent probe . Its ability to bind to specific biomolecules allows it to be utilized in cellular imaging techniques, providing insights into various biological processes in real-time. The fluorescence properties are attributed to the chromene structure, which enhances visibility under UV light.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties . While specific data on its efficacy against various pathogens is limited, the presence of the sulfonic acid group suggests potential interactions with bacterial membranes or enzymes.

Anticancer Activity

Research indicates that this compound may have anticancer properties , although detailed studies are still needed. Initial findings suggest that it could inhibit cell growth in various cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting specific signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

  • Cell Line Studies :
    • In vitro experiments have shown that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, some derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
    • The compound's effectiveness was assessed using MTT assays across multiple cancer types including breast (MCF7), prostate (DU145), and lung (A549) cancer cells.
  • Mechanistic Studies :
    • Studies exploring the mechanism of action revealed that similar compounds could induce DNA damage and cell cycle arrest in cancer cells . This suggests that further research into the precise pathways affected by 7-Amino compounds could yield valuable insights for therapeutic development.

Q & A

Basic: What are the recommended methods for synthesizing 7-amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid?

Answer:
The synthesis typically involves coupling the chromene-sulfonic acid core with a 2,5-dioxopyrrolidin-1-yl active ester. Key steps include:

  • Activation of carboxyl groups : Use of coupling agents like N-hydroxysuccinimide (NHS) or its derivatives to form stable intermediates .
  • Base selection : Tertiary amines (e.g., triethylamine) are preferred to neutralize acidic byproducts and enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sulfonic acid derivatives .
  • Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms the chromene ring structure and sulfonic acid substitution patterns. Aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the crowded aromatic region .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M–H]⁻ at m/z corresponding to C₁₆H₁₃N₂O₈S) .
  • Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (carbonyl) and 1180 cm⁻¹ (sulfonic acid S=O) confirm functional groups .

Basic: How does the sulfonic acid group influence the compound’s solubility and stability?

Answer:

  • Solubility : The sulfonic acid group enhances hydrophilicity, making the compound water-soluble (>50 mg/mL at pH 7.4). This is advantageous for in vitro assays but may limit membrane permeability .
  • Stability :
    • pH sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydrolysis at alkaline pH (>8) due to ester group lability .
    • Light sensitivity : Chromene derivatives require storage in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced: How can researchers optimize reaction yields when coupling the chromene core with the dioxopyrrolidinyl group?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–24 hrs) .
  • Kinetic monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
  • Side reaction mitigation : Add scavengers (e.g., polymer-bound amines) to sequester unreacted NHS esters .

Advanced: What mechanistic insights are critical for resolving contradictory data in sulfonic acid reactivity studies?

Answer:

  • Controlled hydrolysis experiments : Compare ester stability under varying pH and temperature to distinguish between sulfonic acid vs. chromene-derived degradation pathways .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis, clarifying nucleophilic attack sites .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction barriers and identify transition states .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via sulfonic acid’s hydrogen-bonding with catalytic lysine residues .
  • MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-target complexes in physiological conditions .
  • QSAR models : Correlate substituent effects (e.g., methyl at C4) with bioactivity using partial least squares regression .

Advanced: What strategies address discrepancies in spectroscopic data between synthetic batches?

Answer:

  • Batch-to-batch impurity profiling : LC-MS/MS identifies trace byproducts (e.g., desulfonated analogs) that may arise from incomplete coupling .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR assignments caused by conformational isomerism .
  • Standardized protocols : Adopt CRDC 2020 guidelines (RDF2050103) for reproducibility in chemical engineering design .

Advanced: How to design experiments elucidating the role of the dioxopyrrolidinyl group in drug delivery?

Answer:

  • Pro-drug activation studies : Incubate the compound with esterases (e.g., porcine liver) and quantify released chromene-sulfonic acid via HPLC .
  • Permeability assays : Use Caco-2 cell monolayers to compare transport efficiency with/without the dioxopyrrolidinyl moiety .
  • In vivo tracking : Radiolabel the pyrrolidinyl group (¹⁴C) to monitor biodistribution in rodent models .

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